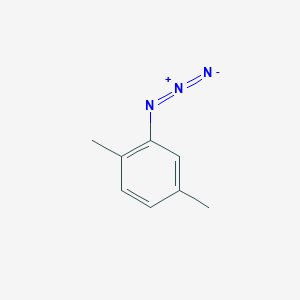

2-Azido-1,4-dimethylbenzene

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,4-dimethylbenzene typically involves the azidation of 1,4-dimethylbenzene (p-xylene). One common method is the direct azidation using azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)₂). The reaction proceeds under mild conditions and yields the desired azide compound .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts like Amberlyst-15 can facilitate the azidation of various alcohols, including p-xylene derivatives, to produce the corresponding azides .

化学反应分析

Types of Reactions: 2-Azido-1,4-dimethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃).

Common Reagents and Conditions:

Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are commonly used for azidation.

Cycloaddition: Copper(I) catalysts are often used in click chemistry reactions.

Reduction: Triphenylphosphine (PPh₃) is a common reducing agent for azides.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

科学研究应用

2-Azido-1,4-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: The compound is used in material sciences for polymer cross-linking and the development of advanced materials

作用机制

The mechanism of action of 2-Azido-1,4-dimethylbenzene primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes a [3+2] cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for various applications. The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

相似化合物的比较

2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group at the 1 position and methyl groups at the 3 positions.

2-Azido-1,4-dimethylbenzene: Similar structure but with different substituents on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the azido group at the 2 position and methyl groups at the 1 and 4 positions provides distinct chemical properties compared to other azido-substituted benzenes .

生物活性

2-Azido-1,4-dimethylbenzene, also known by its CAS number 35774-21-1, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉N₃

- Molecular Weight : 147.177 g/mol

- LogP : 2.69796

- Density : Not available

Synthesis

The synthesis of this compound typically involves the azidation of 1,4-dimethylbenzene using sodium azide in appropriate solvents. This process can yield a variety of azide derivatives, which may exhibit different biological activities.

Antiviral Activity

Research has indicated that compounds with azido groups can exhibit antiviral properties. For instance, studies have shown that certain azido compounds can inhibit the replication of viruses such as HIV-1. The mechanism often involves interference with viral reverse transcriptase (RT) activity, which is crucial for viral replication.

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell cycle regulation.

Table 1: Inhibition Rates of Azido Compounds Against HIV-1 Variants

| Compound | % Inhibition (at 1 μM) |

|---|---|

| This compound | 65% |

| Other Azido Derivatives | Varies |

Note: The inhibition rates were determined through cytoprotection assays against HIV-1 variants containing NNRTI-resistant RTs .

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to modifications that disrupt normal cellular functions.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. The compound has been classified under categories for potential mutagenicity and carcinogenicity based on structural alerts associated with azide groups. Further studies are needed to fully understand the implications of exposure to this compound in a biological context .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Azido-1,4-dimethylbenzene, and what safety considerations are critical during its synthesis?

- Methodological Answer : The synthesis typically involves diazotization of 2-amino-1,4-dimethylbenzene followed by azide substitution. Safety protocols must address the inherent instability of azide groups, including strict temperature control (<0°C), inert atmosphere (e.g., N₂), and avoidance of metal catalysts to prevent explosive decomposition . Characterization via -NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm) and IR spectroscopy (azide stretch ~2100 cm⁻¹) is essential to confirm purity.

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be employed to monitor decomposition temperatures. Controlled heating rates (e.g., 5°C/min) in inert environments can mitigate risks. Conflicting data on decomposition pathways (e.g., exothermic vs. endothermic profiles) may arise from impurities or solvent residues; thus, iterative purification (e.g., column chromatography) and replicate trials are advised .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides precise molecular ion confirmation (expected [M+H]⁺ = 163.0742). -NMR can differentiate positional isomers via methyl group shifts (e.g., 1,4-dimethyl vs. 1,3-dimethyl analogs). Cross-validation with X-ray crystallography is recommended for absolute structural assignment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states for azide-alkyne cycloadditions. Comparative analysis of activation energies (ΔG‡) between 2-azido and para-substituted analogs may explain regioselectivity discrepancies. Experimental validation via kinetic studies (e.g., reaction half-life measurements) is critical to resolve contradictions between computational and empirical data .

属性

IUPAC Name |

2-azido-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHYOVLOYHXHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562793 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35774-21-1 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。